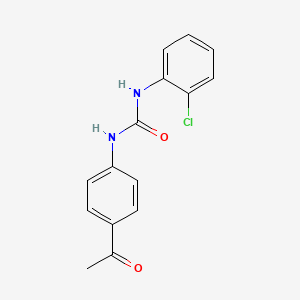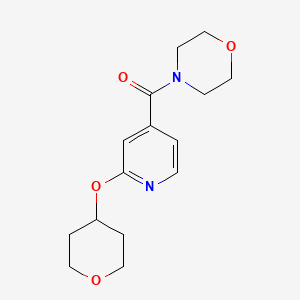![molecular formula C9H14N2OS B2530974 Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS No. 1249342-93-5](/img/structure/B2530974.png)
Piperidine, 4-[(2-thiazolyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-[(2-thiazolyloxy)methyl]- is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of Piperidine, 4-[(2-thiazolyloxy)methyl]- is C9H14N2OS. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significance of piperidine in the field of chemical reactions and synthesis .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug design due to their diverse pharmacophoric properties. The compound’s structure can be modified to enhance bioavailability, target specificity, and minimize side effects. Researchers have explored various synthetic routes to create novel piperidine-based drugs. For instance, the synthesis of substituted piperidines has led to potent antiviral, antitumor, and anti-inflammatory agents .
Spiropiperidines in Chemical Biology
Spiropiperidines, a class of piperidine derivatives, exhibit unique structural features. They have been investigated for their potential as enzyme inhibitors, protein-protein interaction disruptors, and modulators of cellular processes. Researchers have developed synthetic strategies to access diverse spiropiperidine scaffolds, enabling the discovery of new bioactive compounds .
Condensed Piperidines in Natural Product Chemistry
Natural products containing condensed piperidine rings play a significant role in drug discovery. Alkaloids like solanidine and coniine contain condensed piperidine moieties. These compounds exhibit diverse biological activities, including antitumor, antifungal, and analgesic effects. Understanding their biosynthesis and isolation is crucial for drug development .
Piperidinones: Versatile Intermediates
Piperidinones serve as versatile intermediates in organic synthesis. Researchers have explored their use in constructing complex molecules, such as alkaloids and natural products. The hydrogenation , cyclization , and amination of piperidinones provide access to diverse chemical space. These intermediates are valuable for designing novel drugs and functional materials .
Multicomponent Reactions (MCRs)
MCRs involving piperidines have gained attention for their efficiency and diversity. Researchers combine multiple reactants in a single step to form complex piperidine derivatives. MCRs enable rapid access to structurally diverse libraries, making them valuable for drug discovery and chemical biology .
Biological Evaluation and Pharmacological Activity
Scientists continue to evaluate the biological properties of synthetic and natural piperidines. These studies include assessing their antimicrobial , antiviral , antitumor , and anti-inflammatory activities. Piperidine-containing compounds have shown promise as potential drug candidates, and ongoing research aims to uncover their mechanisms of action and optimize their pharmacological profiles .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This indicates the potential for future research and development in this field .
Propiedades
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZTKNZYIUTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,3-Thiazol-2-yloxy)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)


![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)


![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
